N-{6-[(ethylamino)sulfonyl]-1,3-benzothiazol-2-yl}nicotinamide
Overview
Description
Sulfonamides are a crucial class of bioisosteric building blocks that are prevalent in a wide range of pharmaceuticals . They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Molecular Structure Analysis
Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .Chemical Reactions Analysis
Sulfonamides have been used in sulfur fluoride exchange (SuFEx) reactions, which proceed under metal-free conditions, often accelerated by Lewis nitrogen bases, bifluoride salts, and biological nucleophiles .Mechanism of Action
Target of Action
N-{6-[(ethylamino)sulfonyl]-1,3-benzothiazol-2-yl}nicotinamide is a type of sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . Therefore, it’s plausible that this compound may also target similar enzymes or proteins.
Mode of Action
Based on the known actions of sulfonamides, it can be inferred that this compound might interact with its targets (possibly enzymes or proteins) and inhibit their function .
Biochemical Pathways
Given the known actions of sulfonamides, it’s likely that this compound could affect pathways related to the function of the targeted enzymes or proteins .
Result of Action
Based on the known actions of sulfonamides, it can be inferred that this compound might inhibit the function of certain enzymes or proteins, potentially leading to therapeutic effects .
Safety and Hazards
While specific safety and hazard information for “N-{6-[(ethylamino)sulfonyl]-1,3-benzothiazol-2-yl}nicotinamide” was not found, sulfonamides can cause various side effects including diseases of the digestive and respiratory tracts. When used in large doses, they may cause a strong allergic reaction .
Properties
IUPAC Name |
N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S2/c1-2-17-24(21,22)11-5-6-12-13(8-11)23-15(18-12)19-14(20)10-4-3-7-16-9-10/h3-9,17H,2H2,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUVYTZHDDXFFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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